N-[(1Z)-3-(morpholin-4-ylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is a complex organic compound with a unique structure that includes a morpholino group, a thiophene ring, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps, including the formation of the morpholino group, the incorporation of the thiophene ring, and the final coupling with the benzamide moiety. Common synthetic routes may involve:
Formation of the Morpholino Group: This step often involves the reaction of an amine with an epoxide to form the morpholine ring.
Incorporation of the Thiophene Ring: This can be achieved through various methods, such as the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated thiophene.
Coupling with Benzamide Moiety: The final step typically involves the coupling of the morpholino-thiophene intermediate with a benzamide derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Wissenschaftliche Forschungsanwendungen
N~1~-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of morpholino and thiophene-containing compounds with biological systems.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which N1-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE exerts its effects involves its interaction with specific molecular targets. The morpholino group can interact with nucleic acids, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(Z)-1-{[(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)AMINO]CARBONYL}-2-(4-ISOPROPYLPHENYL)ETHENYL]BENZAMIDE
- N-(1-(((3-(4-MORPHOLINYL)PROPYL)AMINO)CARBONYL)-2-(2-THIENYL)VINYL)BENZAMIDE
Uniqueness
N~1~-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group, thiophene ring, and benzamide moiety allows for a wide range of interactions and applications that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C18H19N3O3S |
---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
N-[(Z)-3-(morpholin-4-ylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C18H19N3O3S/c22-17(14-5-2-1-3-6-14)19-16(13-15-7-4-12-25-15)18(23)20-21-8-10-24-11-9-21/h1-7,12-13H,8-11H2,(H,19,22)(H,20,23)/b16-13- |
InChI-Schlüssel |
INVFORONSQJXHZ-SSZFMOIBSA-N |
Isomerische SMILES |
C1COCCN1NC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.